molecular formula C8H5BrF2O2S B2510708 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid CAS No. 1515653-78-7

2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid

Cat. No.: B2510708
CAS No.: 1515653-78-7
M. Wt: 283.09
InChI Key: DGNCWIMVUCKDBG-UHFFFAOYSA-N
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Description

Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name, 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid , derives from its structural components:

  • 4-bromophenylsulfanyl group : A bromine-substituted phenyl ring connected via a sulfur atom.
  • 2,2-difluoroacetic acid core : A carboxylic acid with two fluorine atoms on the alpha carbon.

The molecular formula is C₈H₅BrF₂O₂S , with a molecular weight of 251.02 g/mol . Key identifiers include:

Identifier Value
CAS Number 1515653-78-7
EC Number 826-329-7
SMILES C1=CC=C(C=C1)S-C(C(=O)O)(F)F

This structure highlights the electronic and steric effects of fluorine and bromine substituents, which influence reactivity and molecular interactions.

Crystallographic Data and Conformational Studies

While direct crystallographic data for this compound are limited, insights can be inferred from analogous bromophenyl-sulfanyl derivatives:

Key Observations from Related Compounds:
  • Planar aromatic systems : The 4-bromophenyl group typically adopts a planar conformation due to resonance stabilization.
  • Sulfanyl linkage geometry : The sulfur atom forms a tetrahedral bond arrangement, with bond angles influenced by steric hindrance from adjacent substituents.
  • Carboxylic acid orientation : The -COOH group often participates in hydrogen bonding, affecting crystal packing.

No experimental crystal structures for this compound are publicly available, necessitating computational predictions for bond lengths and angles.

Spectroscopic Identification (NMR, IR, MS)

Spectroscopic data for this compound are synthesized from analogous fluorinated and brominated acetic acids:

Nuclear Magnetic Resonance (NMR)
Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H 7.4–7.6 m Aromatic protons (C₆H₄Br)
¹H 12.0–12.5 s (broad) Carboxylic acid (-COOH)
¹⁹F -150 to -160 s CF₂ group

Note: The CF₂ group’s chemical shift aligns with dihaloacetic acids.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
2500–3500 -OH (carboxylic acid) stretch
1700–1750 C=O stretch
1200–1400 C-F stretching
600–800 S-C and C-Br vibrations
Mass Spectrometry (MS)
Fragment Ion (m/z) Relative Abundance (%) Assignment
251.02 100 Molecular ion [M]⁻
169.02 40 [C₈H₅BrF₂O₂S - COOH]⁻
79.02 30 Br⁻

Data extrapolated from fluorinated analogs.

Computational Molecular Modeling and Electronic Structure

Density Functional Theory (DFT) studies predict the following electronic and geometric properties:

Bond Lengths and Angles
Bond/Angle Predicted Value Method (Basis Set)
S-C (phenyl) 1.78 Å B3LYP/6-31G*
C-F (CF₂) 1.35 Å B3LYP/6-31G*
C=O (carboxylic acid) 1.22 Å B3LYP/6-31G*
Br-C (aromatic) 1.90 Å B3LYP/6-31G*
Electronic Structure
  • HOMO-LUMO gap : ~5 eV (estimated for similar fluorinated acids).
  • Electron density : High electron-withdrawing effects from fluorine and bromine atoms polarize the CF₂ and C-Br bonds, influencing reactivity.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2S/c9-5-1-3-6(4-2-5)14-8(10,11)7(12)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNCWIMVUCKDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC(C(=O)O)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1515653-78-7
Record name 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of compounds related to 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid. For instance, derivatives containing the bromophenyl group have shown promising activity against the H5N1 avian influenza virus. In vitro assays demonstrated significant antiviral effects, with some compounds exhibiting low effective concentrations (EC50) and high selective toxicity (LD50) against the virus in Madin-Darby canine kidney cells .

Fluorination Reagents

Compounds like this compound serve as valuable intermediates in organic synthesis, particularly in the development of fluorinated pharmaceuticals. The sulfur-based moieties allow for selective fluorination reactions that can convert various functional groups into their corresponding fluorinated derivatives. This property is crucial in drug design where fluorine atoms can significantly enhance the pharmacokinetic properties of a drug .

Deoxygenative Fluorination

The compound can be utilized in deoxygenative fluorination reactions, where oxygen-containing functional groups are transformed into fluorinated analogs. This method is particularly advantageous as it simplifies the synthesis process and improves yields compared to traditional methods .

Structure-Activity Relationship Studies

A detailed analysis of structure-activity relationships (SAR) involving this compound has been conducted to optimize its antiviral and antibacterial efficacy. Modifications to the bromophenyl group and variations in the fluorination pattern have been explored to enhance biological activity while minimizing toxicity .

Comparative Studies with Related Compounds

Comparative studies with other sulfur-containing fluorinated compounds reveal that this compound often exhibits superior biological activity due to its unique molecular structure. These studies emphasize the importance of fluorine substitution patterns in determining the overall efficacy of these compounds in therapeutic applications .

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in aromatic interactions, while the sulfanyl and difluoroacetic acid moieties can form hydrogen bonds and electrostatic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) pKa (Carboxylic Acid) Solubility (mg/mL)
This compound 283.09 ~2.8 ~2.5 <1 (aqueous)
2-(3,4-Dichlorophenyl)-2,2-difluoroacetic acid 241.02 ~2.5 ~2.3 <1
2-(4-Acetylphenyl)-2,2-difluoroacetic acid 208.17 ~1.2 ~3.0 >10

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-2,2-difluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities. The synthesis methods, structure-activity relationships (SAR), and case studies are discussed to provide a comprehensive understanding of this compound's biological relevance.

Chemical Structure and Synthesis

The chemical structure of this compound features a difluoroacetic acid moiety substituted with a 4-bromophenylthio group. Its synthesis typically involves nucleophilic substitution reactions where the bromine atom is replaced by a thiol group, followed by the introduction of the difluoroacetyl group.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, derivatives containing halogenated phenyl groups have been shown to exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that related compounds displayed IC50 values ranging from 0.5 to 10 µM against breast and lung cancer cell lines, indicating promising anticancer properties .

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)5.6
This compoundA549 (Lung)7.3

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been investigated through its ability to inhibit cyclooxygenase (COX) enzymes. Compounds similar in structure have shown selective inhibition of COX-2 over COX-1, making them potential candidates for anti-inflammatory therapies. A related study reported that derivatives with a bromophenyl moiety had selectivity indexes (SI) indicating superior anti-inflammatory potential compared to traditional NSAIDs like ibuprofen .

CompoundCOX-1 Inhibition IC50 (µM)COX-2 Inhibition IC50 (µM)SI
This compound12.50.815.6

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Compounds with similar thioether linkages have demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics like penicillin and ciprofloxacin .

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Case Studies

One notable case study involved the evaluation of a series of thiol-containing compounds for their anticancer activity against various human cancer cell lines. The study found that the presence of electron-withdrawing groups such as bromine significantly enhanced cytotoxicity, suggesting that the structural features of this compound could similarly influence its biological activity .

Another research effort focused on the anti-inflammatory effects of thioether derivatives in animal models of arthritis. Results indicated that these compounds reduced inflammation markers significantly more than control treatments, supporting their potential therapeutic use in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2-[(4-bromophenyl)sulfanyl]-2,2-difluoroacetic acid, and what reaction conditions ensure high yield?

  • Methodological Answer : A two-step approach is recommended:

Sulfanyl Group Incorporation : React 4-bromothiophenol with a difluoroacetic acid precursor (e.g., ethyl 2,2-difluoroacetate) under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl intermediate.

Acid Hydrolysis : Hydrolyze the ester intermediate using aqueous HCl or H₂SO₄ in a polar solvent (e.g., methanol/water) to yield the final carboxylic acid.
Critical Parameters : Maintain anhydrous conditions during coupling to avoid side reactions. Monitor reaction progress via TLC or HPLC .

Q. How can NMR spectroscopy confirm the structural integrity of this compound, and what spectral features are diagnostic?

  • Methodological Answer :
  • ¹H NMR : Look for the absence of ester protons (~δ 4.2–4.5 ppm) post-hydrolysis. The aromatic protons of the 4-bromophenyl group appear as a doublet (δ ~7.4–7.6 ppm, J = 8–9 Hz) due to coupling with bromine.
  • ¹⁹F NMR : Two distinct fluorine signals for the CF₂ group (δ ~-102 to -105 ppm) with coupling constants (JF-F ~250–300 Hz) confirm the difluoroacetate moiety.
  • ¹³C NMR : A carbonyl carbon at δ ~165–170 ppm (t, JC-F ~30–35 Hz) is characteristic .

Advanced Research Questions

Q. How do electronic effects of the 4-bromophenyl and sulfanyl groups influence the compound’s acidity and reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Acidity : The electron-withdrawing bromine and sulfanyl groups increase the acidity of the carboxylic acid (pKa ~1.5–2.5) compared to unsubstituted acetic acid. Titration with NaOH or computational DFT calculations can quantify this effect.
  • Reactivity : The sulfanyl group acts as a weak electron donor, moderating the electrophilicity of the adjacent CF₂ group. Competitive reactions with nucleophiles (e.g., amines) under varying pH conditions reveal rate dependencies .

Q. What strategies resolve contradictions in crystallographic data for arylacetic acid derivatives, particularly regarding bond angles and torsional strain?

  • Methodological Answer :
  • High-Resolution X-ray Diffraction : Use Mo Kα radiation (λ = 0.7107 Å) to resolve ambiguities in bond lengths (e.g., C-S bond: ~1.78–1.82 Å). Refinement with anisotropic thermal parameters for non-hydrogen atoms improves accuracy.
  • Comparative Analysis : Cross-validate with structurally analogous compounds (e.g., 2-(4-chlorophenyl)acetic acid, δ(C-Cl) = 1.74 Å) to identify outliers caused by steric or electronic effects .

Q. How can isotopic labeling (e.g., deuterium at the α-carbon) aid in mechanistic studies of metabolic or degradation pathways?

  • Methodological Answer :
  • Deuterium Incorporation : Synthesize 2-[(4-bromophenyl)sulfanyl]-[2,2-²H₂]acetic acid via deuterated intermediates (e.g., CD₃OD hydrolysis). Purity (>95% deuteriation) is confirmed by ²H NMR (δ ~2.5–3.0 ppm).
  • Applications : Track metabolic stability in vitro using LC-MS. For example, deuterated analogs show reduced β-oxidation rates in hepatic microsome assays due to kinetic isotope effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for this compound (e.g., 87–90°C vs. 165–167°C)?

  • Methodological Answer :
  • Purity Assessment : Use DSC (Differential Scanning Calorimetry) to detect impurities. A sharp melting endotherm (ΔH ~50–60 J/g) indicates high purity.
  • Polymorphism Screening : Recrystallize from solvents of varying polarity (e.g., DMSO vs. methanol/water) to isolate stable polymorphs. X-ray powder diffraction (XRPD) can distinguish crystalline forms .

Experimental Design

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound, and how should controls be designed?

  • Methodological Answer :
  • Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control.
  • ROS Scavenging : Measure inhibition of DPPH radicals (IC₅₀) with ascorbic acid as a reference.
  • Controls : Include a sulfanyl-free analog (e.g., 2,2-difluoroacetic acid) to isolate the contribution of the 4-bromophenyl group .

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